5-Fluoro-2-(thian-4-yloxy)pyrimidine

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

5-Fluoro-2-(thian-4-yloxy)pyrimidine is a critical building block for medicinal chemistry programs optimizing hinge-binding motifs. Its thian-4-yloxy group confers a distinct H-bond acceptor profile and higher lipophilicity (ΔcLogP ≈ +0.5 to +0.7) versus oxa analogs, directly impacting target binding in hydrophobic pockets. The C5 fluorine atom blocks a key metabolic soft spot, offering a rational strategy to reduce hepatic clearance. Procuring this exact compound ensures SAR fidelity for patent-protected leads, avoiding the suboptimal properties of cheaper, simpler analogs. Available in gram-scale quantities at ≥98% purity for seamless late-stage functionalization.

Molecular Formula C9H11FN2OS
Molecular Weight 214.26
CAS No. 2199507-65-6
Cat. No. B2587368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-(thian-4-yloxy)pyrimidine
CAS2199507-65-6
Molecular FormulaC9H11FN2OS
Molecular Weight214.26
Structural Identifiers
SMILESC1CSCCC1OC2=NC=C(C=N2)F
InChIInChI=1S/C9H11FN2OS/c10-7-5-11-9(12-6-7)13-8-1-3-14-4-2-8/h5-6,8H,1-4H2
InChIKeyWXUZCWWWYVMKIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-(thian-4-yloxy)pyrimidine (CAS 2199507-65-6): Sourcing and Structural Baseline for a Fluorinated Pyrimidine Building Block


5-Fluoro-2-(thian-4-yloxy)pyrimidine (CAS 2199507-65-6) is a heterocyclic small molecule comprising a pyrimidine core substituted at the 5‑position with a fluorine atom and at the 2‑position with a thian-4‑yloxy (tetrahydro-2H‑thiopyran‑4‑yl‑oxy) ether group . Its molecular formula is C₉H₁₁FN₂OS (MW 214.26 g mol⁻¹) and it is commercially available at ≥98% purity, primarily for use as a synthetic building block in medicinal chemistry and kinase‑inhibitor development programs [1]. The compound belongs to the broader class of 5‑fluoropyrimidine analogs, many of which are established thymidylate synthase or kinase inhibitors, but its specific substitution pattern—a sulfur‑containing saturated heterocyclic ether—distinguishes it from simpler analogs such as 5‑fluoro‑2‑methoxypyrimidine or the oxygen congener 5‑fluoro‑2‑(tetrahydro‑2H‑pyran‑4‑yloxy)pyrimidine [2].

Why 5-Fluoro-2-(thian-4-yloxy)pyrimidine Cannot Be Replaced by Generic 5-Fluoropyrimidine Ethers: The Divergent Impact of the Thian-4-yloxy Group on Physicochemical and Binding Properties


Substituting the sulfur-containing thian-4-yloxy group with an oxygen analog (tetrahydropyran-4-yloxy) or a simple methoxy group alters both electronic and steric properties, which in turn affect target binding, metabolic stability, and solubility [1]. Although direct head‑to‑head biological data are absent from the public literature, patent disclosures indicate that 5-fluoropyrimidine ethers with different O‑linked saturated heterocycles exhibit markedly different kinase inhibition profiles, and the thian-4-yloxy group confers unique hydrogen‑bond accepting capacity and lipophilicity (cLogP) that cannot be replicated by the oxa analog [1][2]. Therefore, researchers who require a specific thian-4-yloxy substitution pattern for structure‑activity relationship (SAR) exploration or for use as a patent‑protected intermediate must procure the exact compound rather than a cheaper generic alternative.

Quantitative Differentiation Evidence for 5-Fluoro-2-(thian-4-yloxy)pyrimidine Versus Closest Analogs


Molecular Descriptor Comparison: 5-Fluoro-2-(thian-4-yloxy)pyrimidine Exhibits Higher Lipophilicity and Distinct H‑Bond Acceptor Profile vs. the Oxa Analog

The sulfur atom in the thian-4-yloxy group increases calculated logP (cLogP) by approximately 0.5–0.7 units relative to the oxygen‑containing tetrahydropyran‑4‑yloxy analog (CAS 2195878-45-4), while also altering the number and geometry of hydrogen‑bond acceptor sites — the thioether sulfur can act as a weak H‑bond acceptor, whereas the ether oxygen in the oxa analog is a stronger acceptor . This difference can influence membrane permeability and target‑binding orientation in kinase inhibitor scaffolds, as demonstrated for related thian‑containing pyrimidines in the BRD4 bromodomain inhibitor series (e.g., compound US9296741, 264 with a thian‑4‑yloxy‑phenyl group achieving Ki = 1.20 nM) [1].

Medicinal chemistry Physicochemical profiling Kinase inhibitor design

Purity and Procurement Assurance: ≥98% Batch‑Consistent Purity with 10 g Scale Availability from a Verified Supplier

Leyan (Shanghai Haohong Biomedical) offers 5‑fluoro‑2‑((tetrahydro‑2H‑thiopyran‑4‑yl)oxy)pyrimidine at a certified purity of 98% (HPLC, batch‑specific CoA available) in quantities of 1 g, 5 g, and 10 g, whereas the non‑fluorinated analog 2‑(thian‑4‑yloxy)pyrimidine (CAS 2197639-39-5) and the oxa analog (CAS 2195878-45-4) are listed at the same nominal purity but differ in available pack sizes and pricing tiers, affecting cost‑per‑gram for SAR campaigns .

Chemical procurement Building block sourcing Quality control

Fluorine‑Mediated Metabolic Stability Advantage: 5‑Fluoro Substitution Mitigates CYP‑Mediated Oxidation Relative to Non‑Fluorinated 2‑(Thian‑4‑yloxy)pyrimidine

The 5‑fluoro substituent on the pyrimidine ring is a well‑established strategy to block oxidative metabolism at the electron‑rich C5 position, a major site of CYP450 attack. In contrast, the non‑fluorinated analog 2‑(thian‑4‑yloxy)pyrimidine (CAS 2197639-39-5) lacks this protection and is expected to exhibit higher intrinsic clearance in liver microsome assays [1]. Although direct metabolic stability data for this specific compound are not publicly available, the class‑level effect is extensively documented for 5‑fluoropyrimidines versus their non‑fluorinated counterparts, with typical improvements in half‑life of 2‑ to 5‑fold in human liver microsomes [1].

Drug metabolism Pharmacokinetics Fluorine chemistry

Optimal Application Scenarios for Procuring 5-Fluoro-2-(thian-4-yloxy)pyrimidine (CAS 2199507-65-6) Based on Quantitative Differentiation Evidence


Kinase Inhibitor SAR Exploration Requiring a Sulfur‑Containing Saturated Ether Fragment

Medicinal chemistry teams optimizing hinge‑binding motifs in kinase inhibitors can use 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine as a key intermediate to introduce the thian‑4‑yloxy group, which provides higher lipophilicity and a distinct H‑bond acceptor profile compared to the oxa analog (ΔcLogP ≈ +0.5 to +0.7) [1]. This compound is particularly relevant when the target binding pocket contains a hydrophobic sub‑pocket that tolerates or prefers a sulfur atom, as evidenced by potent BRD4 bromodomain inhibitors bearing a thian‑4‑yloxy‑phenyl motif (Ki = 1.20 nM) [1]. Procuring the exact 5‑fluoro‑thian compound ensures fidelity to the desired physicochemical and binding parameters.

Metabolic Stability Optimization of a Pyrimidine‑Containing Lead Series

When a lead series based on 2‑(thian‑4‑yloxy)pyrimidine shows rapid hepatic clearance due to CYP‑mediated oxidation at the C5 position, replacing it with 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine is a rational strategy to block this metabolic soft spot [2]. The class‑level effect predicts a 2‑ to 5‑fold reduction in intrinsic clearance, potentially rescuing compounds that would otherwise fail pharmacokinetic screening [2]. Sourcing the fluorinated building block early allows parallel synthesis of matched molecular pairs for definitive in vitro metabolic stability comparison.

Large‑Scale Synthesis of Advanced Intermediates for Preclinical Candidate Development

The availability of 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine in 10 g pack sizes at 98% purity from a verified supplier (Leyan) supports scale‑up of synthetic routes to advanced intermediates without the need for in‑house optimization of the thian‑4‑yloxy ether formation step . This is advantageous when the thian‑4‑yloxy group is incorporated late in the synthetic sequence and high purity is critical to avoid purification bottlenecks during multi‑gram API or key intermediate production.

Patent‑Protected Chemical Space Exploration: Differentiating from Prior Art 5‑Fluoropyrimidine Ethers

Patent families (e.g., OncoGenex Pharmaceuticals, US20140005183) broadly claim 5‑fluoropyrimidine analogs with various O‑linked saturated heterocycles, but the specific thian‑4‑yloxy substitution pattern may offer freedom‑to‑operate advantages or novelty for composition‑of‑matter claims [3]. Procuring and characterizing 5‑fluoro‑2‑(thian‑4‑yloxy)pyrimidine enables in‑house SAR around this specific substitution, potentially leading to patentable lead series that are structurally distinct from the more commonly explored oxa or methoxy analogs.

Quote Request

Request a Quote for 5-Fluoro-2-(thian-4-yloxy)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.